6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
説明
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS: 1946021-29-9) is a bicyclic heterocyclic compound featuring a pyrrolopyridine scaffold with a partially saturated dihydro ring system. Its structure includes a chlorine substituent at the 6-position and two methyl groups at the 3-position, which confer distinct electronic and steric properties. The compound is commercially available with a purity of ≥98% and is utilized as a building block in medicinal chemistry and drug discovery programs .
特性
IUPAC Name |
6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOHHICSZNIMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1N=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3,3-dimethylbut-2-ene with pyrrole in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
科学的研究の応用
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties
作用機序
The mechanism of action of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
類似化合物との比較
Structural Isomers and Positional Variations
Ring-Junction Isomers
- 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 1403899-44-4):
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine (e.g., in ): Fully aromatic system with chlorine at the 5-position.
Substituent Variations
- 6-Chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 14069-74-0): Methyl group at the 4-position instead of 3,3-dimethyl.
- 3-Thienyl-substituted pyrrolo[2,3-b]pyridines ():
Saturation and Functional Group Effects
Dihydro vs. Fully Saturated Systems
Functional Group Modifications
- Nicotinamide-substituted pyrrolo[2,3-b]pyridines ():
- Sulfonyl fluoride derivatives (e.g., 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride):
Physicochemical and Pharmacokinetic Properties
生物活性
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS No. 1403899-44-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Molecular Characteristics
The molecular formula of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is with a molecular weight of approximately 182.65 g/mol. The compound features a pyrrolo[3,2-b]pyridine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.65 g/mol |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | 1.99 to 2.71 |
Biological Activity Overview
The biological activity of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been explored in various studies, particularly focusing on its anti-cancer properties and potential effects on ion channels.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit promising anticancer properties. In one study, several analogs were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The findings suggested that modifications to the pyrrolidine ring significantly influenced the compounds' potency.
Key Findings:
- Cytotoxicity: Compounds derived from this structure demonstrated IC50 values in the low micromolar range against human cancer cell lines.
- Mechanism of Action: The anticancer activity may be attributed to the inhibition of specific kinases involved in tumor growth and proliferation.
Ion Channel Interaction
Another aspect of research has focused on the interaction of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine with ion channels, particularly the hERG channel (human Ether-à-go-go Related Gene). Inhibition of this channel is a critical safety concern in drug development due to its role in cardiac repolarization.
Research Insights:
- hERG Inhibition: Some studies have shown that certain derivatives can inhibit hERG currents at higher concentrations, raising concerns about cardiotoxicity.
- Selectivity Profiles: Modifications to the compound's structure have been explored to improve selectivity and reduce off-target effects.
Case Study 1: Structure-Activity Relationship (SAR)
A detailed SAR study was conducted to evaluate how different substituents on the pyrrolo[3,2-b]pyridine scaffold affect biological activity. The study synthesized a series of analogs with varied halogen substitutions and alkyl groups.
Results:
- Substituents at the 6-position were found to enhance anticancer activity significantly.
- The introduction of electron-withdrawing groups increased potency against specific cancer cell lines.
Case Study 2: In Vivo Efficacy
In vivo models have been utilized to assess the therapeutic potential of this compound in treating cancer. Animal studies showed that selected analogs could significantly reduce tumor size in xenograft models.
Findings:
- Efficacy: Tumor growth inhibition was observed with minimal toxicity to normal tissues.
- Pharmacokinetics: Favorable bioavailability and distribution profiles were noted, suggesting potential for clinical applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine with high regioselectivity?
- Methodology : Regioselective synthesis often relies on halogenation and cross-coupling strategies. For example, halogenation at the 6-position can be achieved using Selectfluor® in acetonitrile/ethanol at 70°C, followed by Pd-catalyzed Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under reflux in dioxane/water . Sodium hydride (NaH) and methyl iodide (MeI) are effective for dimethylation at the 3-position in THF at 0°C to room temperature .
- Critical Parameters : Temperature control during halogenation and catalyst loading (e.g., Pd(PPh₃)₄) are crucial for minimizing side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- ¹H/¹⁹F NMR : Used to confirm substitution patterns (e.g., δ 7.23 ppm for H-5 and δ -172.74 ppm for fluorine in fluorinated derivatives) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at 171.0123 for fluorinated analogs) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯Cl interactions observed at 100 K) .
Q. How can the purity of the compound be optimized during synthesis?
- Purification Strategies :
- Column chromatography using gradients of DCM/EA (1:1 to 4:1) to separate regioisomers .
- Recrystallization from toluene/THF mixtures to remove unreacted starting materials .
Advanced Research Questions
Q. How do substituent variations at the 5- and 7-positions influence biological activity (e.g., kinase inhibition or sigma ligand affinity)?
- Structure-Activity Relationship (SAR) :
- 5-Substitution : Bulky groups (e.g., 3,4-dimethoxyphenyl) enhance sigma-1 receptor binding affinity by filling hydrophobic pockets .
- 7-Substitution : Electron-withdrawing groups (e.g., nitro or trifluoromethyl) improve kinase inhibition by modulating electron density in the pyrrolopyridine core .
Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?
- DFT Applications :
- Charge Density Analysis : Reveals covalent bonding character (electron density: 2.07–2.74 e Å⁻³) and Laplacian values (−11.37 to −19.20 e Å⁻⁵) for N–C bonds .
- HOMO-LUMO Gap : A large gap (3.59 eV) predicts kinetic stability and low reactivity, aligning with experimental observations of shelf-life .
- Software : BLYP/6-31G(d) basis sets are commonly used for geometry optimization .
Q. How can contradictory data on reaction yields from different synthetic routes be resolved?
- Case Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
